molecular formula C11H19NO4 B571303 (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid CAS No. 117969-50-3

(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid

Cat. No.: B571303
CAS No.: 117969-50-3
M. Wt: 229.276
InChI Key: JSYMWKYNCWQUOY-SECBINFHSA-N
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Description

(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanol and amino acids.

    Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites on the molecule.

    Formation of the Cyclohexyloxy Group:

    Amino Acid Derivatization: The amino acid backbone is modified to introduce the desired functional groups.

    Deprotection and Purification: The final steps involve removing the protecting groups and purifying the compound using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biochemical pathways by binding to these targets and altering their activity. This can result in changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Amino-5-hydroxy-5-oxopentanoic acid: Similar structure but with a hydroxy group instead of a cyclohexyloxy group.

    (2R)-2-Amino-5-methoxy-5-oxopentanoic acid: Contains a methoxy group instead of a cyclohexyloxy group.

    (2R)-2-Amino-5-ethoxy-5-oxopentanoic acid: Features an ethoxy group in place of the cyclohexyloxy group.

Uniqueness

The presence of the cyclohexyloxy group in (2R)-2-Amino-5-cyclohexyloxy-5-oxopentanoic acid imparts unique chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(2R)-2-amino-5-cyclohexyloxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c12-9(11(14)15)6-7-10(13)16-8-4-2-1-3-5-8/h8-9H,1-7,12H2,(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYMWKYNCWQUOY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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